9-Diazofluorene-2-butyric acid

Membrane depth labeling Photoactivable probe Lipid bilayer topography

9‑Diazofluorene‑2‑butyric acid (DAF‑BA) is an amphipathic, carbene‑generating photoactivable reagent designed for depth‑dependent covalent labeling of the membrane hydrophobic core. It consists of a 9‑diazofluorene photophore linked to a butyric acid chain, which imparts both membrane‑anchoring and depth‑controlling properties [REFS‑1].

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 119494-25-6
Cat. No. B050576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Diazofluorene-2-butyric acid
CAS119494-25-6
Synonyms9-diazofluorene-2-butyric acid
DAF-BA
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O
InChIInChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21)
InChIKeyTWLXVTRYICAUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9‑Diazofluorene‑2‑butyric Acid (CAS 119494‑25‑6) – A Depth‑Defined Photoactivable Membrane Probe


9‑Diazofluorene‑2‑butyric acid (DAF‑BA) is an amphipathic, carbene‑generating photoactivable reagent designed for depth‑dependent covalent labeling of the membrane hydrophobic core. It consists of a 9‑diazofluorene photophore linked to a butyric acid chain, which imparts both membrane‑anchoring and depth‑controlling properties [REFS‑1]. Upon irradiation with UV light, the diazo group extrudes nitrogen to form a reactive carbene that inserts into nearby C–H bonds, covalently tagging the fatty acyl chains of phospholipids [REFS‑1][REFS‑2].

Why Unmodified Hydrophobic Photoactivable Reagents Cannot Replace 9‑Diazofluorene‑2‑butyric Acid for Depth‑Defined Membrane Labeling


Simple hydrophobic photoactivable reagents such as 2‑diazofluorene (DAF) partition indiscriminately into membranes and label a broad, ill‑defined region of the hydrocarbon core [REFS‑1]. In contrast, 9‑Diazofluorene‑2‑butyric acid is a fatty acid analogue whose butyric acid chain anchors the carboxyl terminus at the membrane‑water interface, forcing the diazofluorene group to reside at a predictable depth. This molecular design directly controls the transverse location of the reactive carbene, enabling labeling that is restricted to a discrete zone (carbon‑4 to carbon‑6 of the acyl chains) rather than a diffuse band [REFS‑2]. Substitution with a non‑amphipathic probe therefore forfeits the depth‑defined targeting that underpins the compound’s primary procurement rationale.

Quantitative Differentiation of 9‑Diazofluorene‑2‑butyric Acid Against Closest Photoactivable Probes


Depth‑Defined Labeling Zone: DAF‑BA Restricts Insertion to Acyl Chain Carbons 4–6

9‑Diazofluorene‑2‑butyric acid (DAF‑BA) labels single bilayer vesicles of egg phosphatidylcholine exclusively between carbon‑4 and carbon‑6 of the fatty acyl chains [REFS‑1]. This narrow labeling zone is a direct consequence of the probe’s amphipathic design: the butyric acid carboxylate is anchored at the membrane‑water interface, positioning the diazofluorene moiety at a predictable shallow depth. In contrast, the widely used hydrophobic probe 2‑diazofluorene (DAF), which lacks an anchoring polar group, exhibits an un‑anchored transmembrane distribution and labels lipids across a much broader region without depth resolution [REFS‑2].

Membrane depth labeling Photoactivable probe Lipid bilayer topography

Covalent Insertion Selectivity for Lipid Acyl Chains vs. Aqueous Scavengers

DAF‑BA covalently labels the fatty acyl chains of phosphatidylcholine with no detectable reaction with water or buffer components, indicating that the carbene intermediate is generated and consumed exclusively within the hydrophobic membrane interior [REFS‑1]. The hydrophobic probe 2‑[3H]DAF similarly shows resistance to glutathione quenching (insertion yield unchanged at 13% in the presence of 5 mM reduced glutathione) [REFS‑2], establishing that both reagents maintain insertion selectivity in scavenger‑rich aqueous environments. However, only DAF‑BA confines this insertion to a predetermined depth.

Photoaffinity labeling Carbene insertion Lipid‑protein interface

Amphipathic Design Enables Predictable Transverse Positioning in Bilayers

The design principle behind DAF‑BA – a terminal carboxylate acting as a membrane‑water interface anchor connected to a hydrophobic fluorenyl photophore via a butyric acid linker – has been systematically validated using fluorescence quenching studies on structurally analogous fluorenyl fatty acids [REFS‑1]. In that series, 4‑(2‑fluorenyl)butyric acid positions the fluorene chromophore at a well‑defined shallow depth, and the presence of the carboxyl anchor is essential to prevent loop‑back of the chromophore toward the interface. DAF‑BA exploits this identical molecular architecture, thereby inheriting the validated transverse positioning [REFS‑2].

Membrane probe design Fluorenyl fatty acid Transverse location

High‑Value Application Scenarios Where 9‑Diazofluorene‑2‑butyric Acid Outperforms Generic Probes


Mapping Shallow Membrane‑Protein Interaction Sites

When the goal is to identify lipid‑exposed residues near the bilayer surface (e.g., the entrance vestibule of an ion channel or the juxtamembrane domain of a receptor), DAF‑BA's exclusive labeling of the C‑4 to C‑6 acyl chain region provides positional specificity that benzophenone‑ or diazirine‑based phospholipids cannot match without extensive chemical synthesis [REFS‑1]. The probe can be directly incorporated into pre‑formed vesicles, eliminating the need for covalent conjugation to a specific lipid headgroup.

Calibrating Computational Membrane Models with Experimental Depth Restraints

DAF‑BA delivers discrete, experimentally determined depth restraints (C‑4 to C‑6) that can be used to validate molecular dynamics simulations of lipid bilayers. Because the labeling zone is narrow, the probe serves as a high‑resolution ruler for calibrating the predicted insertion depth of other hydrophobic probes or transmembrane peptides [REFS‑1][REFS‑2].

Differentiating Lipid‑Exposed vs. Protein‑Buried Transmembrane Regions

In studies of multi‑spanning membrane proteins, DAF‑BA can be used in a dual‑probe approach together with a deep‑labeling photoreagent (e.g., a C‑12 diazirine phospholipid). The shallow labeling pattern of DAF‑BA selectively tags lipid‑accessible segments near the interface, enabling differential mapping of the protein‑lipid boundary when compared with deeper probes [REFS‑1].

Synthesis of Novel Photoactivable Phospholipids via Carboxyl‑Derivatization

The free carboxylic acid group on DAF‑BA permits straightforward conjugation to lysophospholipids, yielding phospholipid probes that retain the depth‑defined labeling character while integrating seamlessly into biological membranes. This synthetic flexibility is not available with uncharged probes like 2‑diazofluorene [REFS‑2].

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